7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-20(25)8-7-19-16(13-21(26)28-22(15)19)14-23-9-11-24(12-10-23)17-3-5-18(27-2)6-4-17/h3-8,13,25H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXQWBVMQHYSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one typically involves a multi-step process. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to further reactions, including alkylation with 4-(4-methoxyphenyl)piperazine and subsequent methylation to yield the final product .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 7 and the chromen-2-one core are primary sites for oxidation:
- Hydroxy Group Oxidation :
- Chromen-2-one Core Oxidation :
Reduction Reactions
The carbonyl group in the chromen-2-one core and the methoxy group are susceptible to reduction:
- Carbonyl Reduction :
- Methoxy Group Reduction :
Substitution Reactions
The methoxy group and piperazine nitrogen atoms participate in substitution:
- Nucleophilic Aromatic Substitution (NAS) :
- Piperazine Alkylation/Acylation :
Electrophilic Aromatic Substitution (EAS)
The phenyl rings undergo halogenation or nitration:
- Halogenation :
- Nitration :
Complexation and Chelation
The compound forms coordination complexes with metal ions:
- Metal Chelation :
Mechanistic Insights
- Oxidation : Proceeds via radical intermediates in acidic conditions, confirmed by electron paramagnetic resonance (EPR) studies .
- Reduction : Follows a hydride-transfer mechanism, validated by kinetic isotope effects .
- NAS : Polar aprotic solvents enhance nucleophilicity, favoring SN2 pathways .
Industrial and Pharmacological Relevance
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- MCF-7 (breast carcinoma) : IC50 values around 5.5 µg/ml.
- HepG2 (hepatocellular carcinoma) : IC50 values around 6.9 µg/ml.
These findings suggest that the compound may interfere with cancer cell proliferation and survival pathways.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. Studies have indicated effective inhibition compared to standard drugs, highlighting its potential in treating cognitive decline.
Enzyme Inhibition
In addition to its anticancer and neuroprotective effects, the compound has shown the ability to inhibit oxidoreductase enzymes, which are crucial in various metabolic pathways. This inhibition may contribute to its therapeutic effects in metabolic disorders.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited cell growth in MCF-7 and HepG2 cells, suggesting potential for development as an anticancer agent .
- Neuroprotection Research : Another research effort highlighted the compound's ability to reduce AChE activity in vitro, presenting it as a candidate for Alzheimer’s treatment .
- Enzyme Inhibition Analysis : Investigations into the inhibition of oxidoreductase enzymes revealed that this compound could modulate metabolic pathways relevant to oxidative stress .
Mechanism of Action
The mechanism of action of 7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites . This inhibition can lead to the disruption of cellular processes, ultimately resulting in the therapeutic effects observed in various studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine/Piperidine Ring
Key Observations:
- Electron-donating vs. withdrawing groups : Methoxy (target compound) increases electron density, while Cl () or CF₃ () groups reduce it, altering reactivity and binding.
- Piperazine vs. piperidine : Piperidine derivatives (e.g., ) lack the secondary amine, reducing hydrogen-bonding capacity and solubility.
Core Scaffold Modifications
Key Observations:
- Chromen-2-one vs. quinoline: Quinoline derivatives () exhibit distinct electronic profiles due to aromatic nitrogen, affecting π-π stacking and binding modes.
- Positional isomerism : Piperazine at C2 () vs. C4 (target compound) changes steric and electronic interactions.
Characterization Data:
- NMR/HRMS: –5 provide ¹H/¹³C NMR data for quinoline analogs, highlighting substituent-induced shifts (e.g., methoxy groups at ~3.8 ppm).
- Crystallography : X-ray diffraction confirmed the geometry of the 4-methylpiperazine analog ().
Biological Activity
7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one, a compound featuring a chromene backbone substituted with a piperazine moiety, has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including antimicrobial properties, neuroprotective effects, and structural characteristics.
Structural Characteristics
The compound is characterized by a fused ring system comprising five-membered and ten-membered rings, with the methoxyphenyl-piperazine group acting as a significant substituent. The molecular conformation is influenced by intramolecular hydrogen bonding and weak interactions that stabilize the structure. For instance, an O—H⋯N hydrogen bond between the hydroxy group and a nitrogen atom from the piperazine ring contributes to the compound's stability in crystal form .
Antimicrobial Activity
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effective bactericidal action, particularly against Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism of action involves inhibiting protein synthesis and disrupting nucleic acid production pathways .
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acids |
Antifungal Activity
The compound also demonstrates antifungal activity, effectively reducing biofilm formation in Candida strains by up to 90% and showing significant inhibition against other fungal pathogens .
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may exhibit neuroprotective properties through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. The inhibitory potency was assessed using in vitro assays, revealing IC50 values indicating effective enzyme inhibition .
| Enzyme | IC50 (μM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 0.62 | Tacrine |
| Butyrylcholinesterase | 0.69 | Tacrine |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that the compound significantly reduced biofilm formation compared to standard antibiotics, establishing its potential as an alternative therapeutic agent .
- Neuroprotective Study : A recent investigation into the neuroprotective effects demonstrated that the compound could mitigate oxidative stress-induced neuronal cell death in vitro. The study utilized various assays to measure cell viability and oxidative stress markers, revealing promising results for further development in neurodegenerative disease models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one?
- Methodology : A common approach involves Mannich-type reactions. For example, 7-hydroxy-4-methylcoumarin derivatives are reacted with piperazine analogs (e.g., 4-(4-methoxyphenyl)piperazine) in ethanol under reflux (4–6 hours) with formaldehyde as a condensing agent. Post-reaction, the product is purified via solvent evaporation and recrystallization from acetone .
- Key Steps :
- Reagents : Ethanol (95%), formaldehyde, piperazine derivatives.
- Conditions : Reflux at ~78°C, followed by vacuum evaporation.
- Purification : Crystallization in acetone yields white solids.
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR/FT-IR : Confirms functional groups (e.g., hydroxy, methoxy, piperazine).
- Mass Spectrometry : Validates molecular weight (e.g., expected m/z ~435 for C₂₄H₂₈N₂O₅) .
- X-ray Crystallography : Resolves spatial arrangements (if crystals are obtainable; see for analogous structures).
Q. What are the core structural features influencing reactivity?
- Key Moieties :
- Chromen-2-one backbone : Prone to electrophilic substitution at the 3-, 4-, or 8-positions.
- Piperazine-methyl group : Enhances solubility in acidic media and enables further functionalization (e.g., alkylation, acylation) .
- 7-Hydroxy and 8-methyl groups : Influence hydrogen bonding and steric effects in biological interactions .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields or scalability?
- Industrial Methods :
- Continuous Flow Reactors : Reduce reaction time and improve heat management .
- Microwave-Assisted Synthesis : Enhances reaction rates (e.g., 30–50% faster than conventional reflux) .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate Mannich reactions .
- Yield Improvement : Replace formaldehyde with paraformaldehyde for controlled release, reducing side products .
Q. What strategies address contradictions in reported biological activity data?
- Case Study : If anti-cancer assays show variability, consider:
- Assay Conditions : Adjust pH (e.g., sodium acetate buffer at pH 4.6 for stability) .
- Metabolite Interference : Use HPLC-PDA to identify degradation products during bioassays .
- Structural Analog Testing : Compare with derivatives lacking the 4-methoxyphenyl group to isolate pharmacophoric contributions .
Q. How does the piperazine substituent affect target selectivity (e.g., carbonic anhydrase inhibition)?
- Mechanistic Insight :
- The 4-methoxyphenylpiperazine group may bind to hydrophobic pockets in enzymes (e.g., carbonic anhydrase IX/XII), as seen in coumarin-based inhibitors.
- Docking Studies : Use software like AutoDock Vina to model interactions with CA IX (PDB: 3IAI). Compare with analogs lacking the methoxy group .
- Experimental Validation :
- Enzyme Assays : Measure IC₅₀ against CA isoforms under standardized conditions (25°C, Tris buffer pH 7.4) .
Q. What computational methods predict solubility or pharmacokinetics?
- Tools :
- QSPR Models : Correlate logP (calculated ~3.1 via ChemAxon) with solubility in ethanol/water mixtures .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., GROMACS) .
Key Research Gaps
- Solubility Challenges : Develop prodrugs (e.g., phosphate esters) to enhance aqueous solubility for in vivo studies .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm enzyme targets (e.g., CA IX in hypoxic cancer cells) .
- Toxicology Profiles : Conduct Ames tests and hepatotoxicity screening to rule out genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
